N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications
Cancer Research and Molecular Imaging
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide derivatives have been extensively explored for their potential in cancer diagnostics and therapeutics. For instance, compounds like 18F-ISO-1 have shown promise as cellular proliferative markers in PET imaging for evaluating tumor proliferation in patients with newly diagnosed malignant neoplasms. The correlation between tumor uptake and Ki-67, a marker of proliferation, suggests these agents' utility in assessing solid tumors' proliferative status (Dehdashti et al., 2013).
Chemical Synthesis and Catalysis
In chemical synthesis, novel methodologies employing N-capped tripodal N2O2 tetradentate ligands for the creation of dioxo-molybdenum(VI) and -tungsten(VI) complexes demonstrate the versatility of tetrahydroquinoline derivatives in catalytic applications, such as olefin epoxidation. This showcases the compounds' role in facilitating efficient synthesis processes, highlighting their importance in synthetic chemistry and materials science (Wong et al., 2010).
Pharmacodynamics and Drug Metabolism
Investigations into the pharmacokinetics and pharmacodynamics of similar compounds, such as YM758, a "funny" If current channel inhibitor, reveal insights into their therapeutic potential for conditions like stable angina and atrial fibrillation. Studies demonstrate how these compounds interact with biological systems, their metabolic pathways, and their retention and elimination profiles, providing a foundation for their clinical development and understanding their mechanism of action (Umehara et al., 2009).
In Vitro and In Vivo Evaluations
Further, the synthesis and in vivo evaluation of high-affinity σ2-receptor ligands underscore the therapeutic and diagnostic potential of tetrahydroquinoline derivatives in oncology. By targeting the σ2 receptor, these compounds offer a pathway for identifying and characterizing tumor cells, enhancing the precision of cancer diagnosis and treatment strategies (Rowland et al., 2006).
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-5-13-24-18-11-10-16(14-15(18)9-12-20(24)25)23-22(26)17-7-6-8-19(27-2)21(17)28-3/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNOWFHTXXNWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.